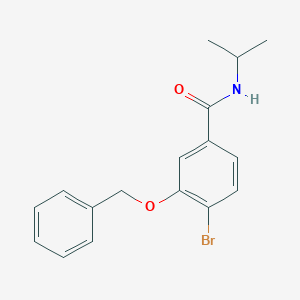

3-(Benzyloxy)-4-bromo-N-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-phenylmethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)14-8-9-15(18)16(10-14)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMOPOHOXSFIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 3-(Benzyloxy)-4-bromo-N-isopropylbenzamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, governed by spin-spin coupling.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (Phenyl & Benzyl) | 7.0 - 8.0 | m | 8H |

| -OCH₂- (Benzyl) | ~5.2 | s | 2H |

| -NH- (Amide) | ~6.0 - 8.0 | d | 1H |

| -CH- (Isopropyl) | ~4.2 | sept | 1H |

| -CH₃ (Isopropyl) | ~1.2 | d | 6H |

Note: 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, and 'sept' a septet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and its bonding environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

| -OCH₂- (Benzyl) | 65 - 75 |

| -CH- (Isopropyl) | 40 - 50 |

| -CH₃ (Isopropyl) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons, for instance, within the isopropyl group and the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise molecular weight of this compound. This highly accurate mass measurement allows for the determination of the elemental composition and the molecular formula of the compound, which is C₁₇H₁₈BrNO₂. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 348.0648 |

| [M+H]⁺ (for ⁸¹Br) | 350.0628 |

Fragmentation Pattern Analysis for Structural Information

In the mass spectrometer, the molecule can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected.

Expected Fragmentation Pathways:

Loss of the isopropyl group: Cleavage of the N-isopropyl bond.

Loss of the benzyl group: Cleavage of the benzyloxy ether bond, often observed as a prominent peak at m/z 91, corresponding to the tropylium ion.

Cleavage of the amide bond: Fragmentation of the bond between the carbonyl group and the nitrogen atom.

Loss of bromine: Cleavage of the carbon-bromine bond.

The analysis of these fragments would help to confirm the presence of the key functional groups and their arrangement within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The IR spectrum provides information about the vibrations of chemical bonds, as each functional group absorbs infrared radiation at a characteristic frequency. For this compound, IR spectroscopy can confirm the presence of its key structural features, including the secondary amide, aromatic rings, ether linkage, and alkyl and bromo substituents.

The spectrum of this compound is expected to show several distinct absorption bands. The secondary amide group gives rise to two prominent signals: an N-H stretching vibration, typically appearing as a sharp to moderately broad band in the 3500-3300 cm⁻¹ region, and a very strong C=O stretching vibration (Amide I band) between 1680 and 1630 cm⁻¹. The presence of a secondary amide is further confirmed by the Amide II band (a mix of N-H bending and C-N stretching) around 1550 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the two benzene rings will produce a series of absorptions in the 1600-1450 cm⁻¹ region. The benzyloxy group is identifiable by its C-O-C asymmetric stretching vibration, which typically appears as a strong band between 1260 and 1000 cm⁻¹. The C-H bonds of the isopropyl group will show stretching vibrations in the 2980-2850 cm⁻¹ range. wpmucdn.com Finally, the C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, usually between 600 and 500 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amide (N-H) | Stretch | 3500 - 3300 | Medium |

| Secondary Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide (N-H, C-N) | Bend/Stretch (Amide II) | 1570 - 1515 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl (C-H) | Stretch | 2980 - 2850 | Medium-Strong |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Bromoalkane (C-Br) | Stretch | 600 - 500 | Medium-Strong |

Advanced Spectroscopic Techniques for Conformational and Stereochemical Analysis

Beyond basic functional group identification, advanced spectroscopic methods are employed to investigate the three-dimensional structure of molecules, including their stereochemistry and conformational preferences.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. wikipedia.org While this compound is itself an achiral molecule, its benzamide (B126) core is a significant chromophore that is widely utilized in stereochemical studies. nih.govresearchgate.net When a benzamide moiety is incorporated into a chiral molecule, it acts as a "Cottonogenic derivative," producing characteristic CD signals (Cotton effects) that can be used to determine the absolute configuration of the parent molecule. nih.govresearchgate.net

The utility of the benzamide chromophore stems from its well-defined geometry and the nature of its electronic transitions. nih.govresearchgate.net The absorption and CD spectra of benzamides are characterized by electronic transitions within the aromatic ring and the amide group, including the n → π* and π → π* transitions of the carbonyl group. acs.orgnih.gov The spatial arrangement of substituents near the benzamide chromophore in a chiral molecule influences these transitions, leading to distinct CD spectra.

One powerful approach is the exciton chirality method, which can be applied when two or more chromophores are present in a molecule. researchgate.net The through-space interaction of the transition dipole moments of these chromophores leads to a split CD signal (a couplet), the sign of which directly correlates with the absolute stereochemistry of the molecule. The benzamide group, with its strong π → π* transition, is an excellent chromophore for such exciton coupling analysis. nih.govresearchgate.net

The table below outlines the key electronic transitions of the benzamide chromophore relevant to CD spectroscopy.

| Transition | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| n → π | 230 - 250 | A weak absorption involving the non-bonding electrons of the carbonyl oxygen. Its sign in the CD spectrum is highly sensitive to molecular conformation. acs.org |

| π → π (Exciton Coupling) | 210 - 250 | A strong absorption associated with the amide and benzene ring. Used in the exciton chirality method to determine absolute configuration. nih.govresearchgate.net |

| Aromatic π → π* | 190 - 220 | Strong absorptions related to the benzene ring system. |

Molecules like this compound are not static structures but exist as an equilibrium of multiple, rapidly interconverting conformations in solution. nih.gov Spectroscopic techniques are crucial for studying these conformational equilibria, providing insight into the relative populations and energies of different conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. ut.ee Techniques like Dynamic NMR (DNMR) can be used to study the rates of exchange between different conformations, such as the rotation around the amide C-N bond. ut.ee Furthermore, Variable Temperature (VT) NMR experiments can shift the conformational equilibrium, allowing for the determination of thermodynamic parameters (ΔG°, ΔH°, ΔS°) that govern the balance between conformers. nih.gov

The choice of solvent can also significantly influence conformational preferences, and these shifts can be monitored spectroscopically. Aromatic solvents, for instance, can induce shifts in NMR signals (known as Aromatic-Solvent-Induced Shifts, or ASIS), which differ depending on the spatial relationship of protons to the amide carbonyl group, thereby helping to assign specific conformers. ut.ee

CD and IR spectroscopy also provide valuable data. The sign and intensity of Cotton effects in a CD spectrum are highly dependent on the molecular conformation. nih.govresearchgate.net Therefore, changes in the CD spectrum with temperature or solvent can be directly correlated with shifts in the conformational equilibrium. nih.gov Similarly, IR band shapes and positions, particularly for the N-H and C=O stretching vibrations, are sensitive to the molecular environment, including intramolecular and intermolecular hydrogen bonding, which are dictated by the molecule's conformation.

This table summarizes how different spectroscopic techniques can be applied to analyze conformational equilibria.

| Spectroscopic Technique | Measured Parameter | Derived Conformational Information |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs) | Dihedral angles, inter-proton distances, identification of major and minor conformers. |

| Dynamic NMR (DNMR) | Line broadening, coalescence temperature | Energy barriers to bond rotation and rates of conformational exchange. ut.ee |

| Circular Dichroism (CD) | Sign and magnitude of Cotton effects | Changes in chirality and spatial arrangement of chromophores as equilibrium shifts. nih.govresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Vibrational frequencies and band shapes | Information on hydrogen bonding and changes in dipole moments associated with different conformers. |

Role in Advanced Synthetic Methodologies

3-(Benzyloxy)-4-bromo-N-isopropylbenzamide as a Synthetic Intermediate for Complex Molecules

The strategic placement of a benzyloxy group, a bromine atom, and an N-isopropylbenzamide moiety on the phenyl ring makes this compound a highly valuable intermediate in multi-step organic synthesis. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further functionalization. The bromine atom is a key feature, allowing for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

The N-isopropylbenzamide group not only imparts specific solubility and crystallinity characteristics to the molecule but also can be a site for further chemical modification or can be an integral part of the final target molecule's pharmacophore. The synthesis of this intermediate typically involves the amidation of its corresponding carboxylic acid precursor, 3-(benzyloxy)-4-bromobenzoic acid. This precursor is a commercially available white to off-white solid that is soluble in organic solvents. cymitquimica.com The carboxylic acid functional group of the precursor allows it to readily participate in reactions such as esterification and amidation to produce compounds like this compound. cymitquimica.com

Below is a table summarizing the key structural features of this compound and their significance in its role as a synthetic intermediate.

| Structural Feature | Role in Synthesis | Potential Transformations |

| Benzyloxy Group | Protecting group for the hydroxyl functionality. | Deprotection (e.g., hydrogenolysis) to yield a phenol. |

| Bromine Atom | Handle for cross-coupling reactions. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, etc. |

| N-isopropylbenzamide | Modulates physical properties; potential pharmacophore. | Hydrolysis to the carboxylic acid; modification of the isopropyl group. |

Contributions to the Development of Novel Organic Reactions

While this compound is primarily utilized as a building block, its reactivity has been explored in the context of developing new synthetic methods. The interplay between the different functional groups on the aromatic ring can lead to unique reactivity patterns. For instance, the presence of the ortho-benzyloxy group can influence the electronic and steric environment of the bromine atom, potentially affecting the rates and selectivities of cross-coupling reactions.

Researchers have investigated the use of related bromo-benzamide structures in transition metal-catalyzed reactions, aiming to achieve higher efficiency, selectivity, and functional group tolerance. The insights gained from these studies can be extrapolated to understand and predict the behavior of this compound in similar transformations. The development of milder reaction conditions and more robust catalytic systems for the functionalization of such electron-rich aromatic rings is an ongoing area of research.

Influence on the Design of Chemical Probes and Building Blocks for Chemical Research

The structural motifs present in this compound make it an attractive starting point for the design of chemical probes and novel building blocks for medicinal chemistry and materials science. The ability to selectively modify the molecule at the bromine position allows for the introduction of fluorescent tags, affinity labels, or other reporter groups, which are essential components of chemical probes used to study biological systems.

Furthermore, by systematically altering the substituents on the aromatic ring, a library of derivatives can be generated. This combinatorial approach is a powerful strategy for the discovery of new bioactive molecules and materials with tailored properties. The core structure of this compound provides a rigid scaffold that can be elaborated upon to explore structure-activity relationships (SAR) in drug discovery programs or to develop new organic materials with specific electronic or photophysical properties.

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of 3-(Benzyloxy)-4-bromo-N-isopropylbenzamide?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For brominated benzamide derivatives, a stepwise approach is recommended:

- Step 1: Introduce the benzyloxy group via nucleophilic substitution using O-benzyl hydroxylamine hydrochloride under ice-cold conditions (0–5°C) in dichloromethane (CH₂Cl₂) with a base like sodium carbonate .

- Step 2: Bromination at the para position may require electrophilic substitution using bromine (Br₂) or a brominating agent like N-bromosuccinimide (NBS) in acetic acid .

- Step 3: Amide coupling with isopropylamine can be achieved using coupling agents such as HATU or DCC in anhydrous acetonitrile .

Key Tips: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic Question: How should researchers safely handle and store this compound?

Methodological Answer:

- Decomposition Risk: Differential Scanning Calorimetry (DSC) studies on analogous benzamide derivatives indicate thermal instability above 80°C. Store at –20°C in amber vials to prevent light-induced degradation .

- Mutagenicity: Ames II testing for structurally similar anomeric amides shows mutagenic potential comparable to benzyl chloride. Use fume hoods, nitrile gloves, and PPE during handling .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per EPA guidelines .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to identify key signals: benzyloxy protons (~4.8–5.2 ppm), isopropyl methyl groups (~1.2–1.4 ppm), and bromine-induced deshielding in aromatic regions .

- Purity Assessment: High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~362.05 Da). Pair with HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .

- Stability Monitoring: Track decomposition via FT-IR (loss of amide C=O stretch at ~1650 cm⁻¹) .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 4-position serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example:

- Suzuki Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80°C, 12 h). Monitor regioselectivity via LC-MS .

- Contradictions: Steric hindrance from the isopropyl group may reduce coupling efficiency. Optimize by switching to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

Yield discrepancies often arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions (e.g., hydrolysis of the benzyloxy group). Compare yields in CH₂Cl₂ vs. acetonitrile systems .

- Catalyst Loadings: For Pd-mediated reactions, test catalyst concentrations between 1–5 mol% and track turnover numbers via ICP-MS .

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize robustness .

Advanced Question: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with bacterial targets (e.g., acps-pptase enzymes). The bromine and benzyloxy groups may occupy hydrophobic pockets, while the amide forms hydrogen bonds .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics. The logP value (~3.5) suggests moderate blood-brain barrier permeability, but the bromine may increase hepatotoxicity risk .

Advanced Question: How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Acidic (0.1 M HCl, 40°C, 24 h)

- Basic (0.1 M NaOH, 40°C, 24 h)

- Oxidative (3% H₂O₂, 25°C, 6 h)

- Analysis: Quantify degradation products using UPLC-MS. The benzyloxy group is prone to acid-catalyzed cleavage, while bromine may stabilize against oxidation .

Advanced Question: What synthetic routes enable diversification of the benzamide scaffold for SAR studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.